Product packaging for Aspochalasin L(Cat. No.:)

Aspochalasin L

Cat. No.: B1243540
M. Wt: 449.6 g/mol
InChI Key: SEJALNVFDONJGO-GXVMMTHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspochalasin L is a structurally unique member of the aspochalasins, a subgroup of cytochalasans defined by a C-3 2-methylpropyl substitution and produced as fungal secondary metabolites . It was first isolated from the soil-derived fungus Aspergillus flavipes . Like other cytochalasans, its core structure features a highly substituted isoindole ring fused to a macrocyclic ring, which is responsible for its bioactivity . This compound has demonstrated significant research value for its specific biological activity. A key finding is its function as an inhibitor of HIV-1 integrase, with one study reporting an IC50 value of 71.7 µM . This mechanism makes it a compound of interest in virology and antiviral drug discovery research. The broader aspochalasin family to which it belongs is known to exhibit a range of effects, including cytostatic and cytotoxic properties, with activities reported as antibacterial, anti-tumoral, anti-proliferative, and anti-viral . The potencies of these compounds are highly dependent on their specific structures, and even minor modifications to the macrocyclic scaffold can lead to significant changes in activity . This compound is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO6 B1243540 Aspochalasin L

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H39NO6

Molecular Weight

449.6 g/mol

IUPAC Name

(1R,9E,11R,12R,15R,16S)-5,6,12-trihydroxy-4-methoxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,13-diene-2,18-dione

InChI

InChI=1S/C25H39NO6/c1-12(2)9-17-21-14(4)15(5)22(29)16-10-13(3)7-8-18(27)23(30)19(32-6)11-20(28)25(16,21)24(31)26-17/h10,12,16-19,21-23,27,29-30H,7-9,11H2,1-6H3,(H,26,31)/b13-10+/t16-,17-,18?,19?,21-,22-,23?,25+/m0/s1

InChI Key

SEJALNVFDONJGO-GXVMMTHKSA-N

Isomeric SMILES

C/C/1=C\[C@H]2[C@H](C(=C([C@@H]3[C@@]2(C(=O)CC(C(C(CC1)O)O)OC)C(=O)N[C@H]3CC(C)C)C)C)O

Canonical SMILES

CC1=CC2C(C(=C(C3C2(C(=O)CC(C(C(CC1)O)O)OC)C(=O)NC3CC(C)C)C)C)O

Synonyms

aspochalasin L

Origin of Product

United States

Biosynthesis of Aspochalasins: Pathways and Enzymology

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Origin

The biosynthesis of aspochalasins is initiated by a hybrid megaenzyme known as a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). iomcworld.com This dual-function enzymatic machinery is a hallmark of the production of a wide array of complex natural products in fungi. The process begins with the PKS module, which iteratively condenses simple acetate (B1210297) units, typically derived from malonyl-CoA, to assemble a polyketide chain. iomcworld.com Following the polyketide synthesis, the NRPS module takes over. In the case of aspochalasins, the NRPS module specifically recognizes and incorporates the amino acid L-leucine. iomcworld.com This incorporation of leucine (B10760876) is a distinguishing feature that sets aspochalasins apart from other cytochalasan classes, which may incorporate different amino acids such as phenylalanine or tryptophan. iomcworld.com The fusion of the polyketide chain with L-leucine, catalyzed by the PKS-NRPS hybrid enzyme, generates the fundamental backbone of the aspochalasin molecule, which then undergoes a series of downstream modifications to yield the final, structurally diverse compounds. iomcworld.comccspublishing.org.cn

Genetic Basis of Aspochalasin Biosynthesis

The enzymatic machinery responsible for aspochalasin production is encoded within dedicated biosynthetic gene clusters (BGCs) in the fungal genome. These clusters are contiguous sets of genes whose products work in concert to assemble the final natural product. The discovery and analysis of these BGCs have been pivotal in unraveling the biosynthetic pathway of aspochalasins.

Identification and Analysis of Biosynthetic Gene Clusters (BGCs) (e.g., ffs, flas, epi)

Several BGCs associated with the production of aspochalasins have been identified in various fungal species. For instance, a 36,705-bp BGC designated as ffs was discovered in the marine-derived fungus Aspergillus flavipes CNL-338. iomcworld.com This cluster is responsible for the production of a range of aspochalasins. iomcworld.com

In another strain of Aspergillus flavipes, two independent BGCs, named flas and epi, were found to be responsible for the biosynthesis of meroaspochalasins. researchgate.netresearchgate.net The flas cluster governs the formation of aspochalasin monomers, while the epi cluster is involved in producing a diene precursor. researchgate.netresearchgate.net This highlights a cooperative model where products from two separate BGCs can combine to generate more complex molecules. The identification of these clusters provides a genetic blueprint for understanding and potentially manipulating the production of aspochalasins. researchgate.netresearchgate.net

Role of Specific Genes and Regulatory Elements (e.g., aspoA, aspoG)

Within the aspochalasin BGCs, individual genes play specific and crucial roles in the biosynthetic cascade. The gene aspoA encodes a Berberine Bridge Enzyme-like (BBE-like) oxidase, which acts as a critical switch in the pathway. researchgate.netnih.govresearchgate.net It catalyzes an unusual double bond isomerization, diverting the biosynthetic route towards the formation of monocyclic aspochalasins and preventing their nonenzymatic conversion into polycyclic derivatives. researchgate.netnih.gov Deletion of the aspoA gene has been shown to increase the production of other aspochalasin congeners, such as Aspochalasin D, by blocking this shunt pathway. researchgate.netnih.gov

Regulatory elements are also key components of BGCs, controlling the expression of the biosynthetic genes. The gene aspoG has been identified as a pathway-specific regulator. researchgate.netnih.gov Overexpression of aspoG has been demonstrated to significantly enhance the production of Aspochalasin D, indicating its role as a transcriptional activator for the aspochalasin biosynthetic pathway. researchgate.netnih.govresearchgate.net The interplay between such biosynthetic and regulatory genes dictates the final metabolic output of the fungus.

Enzymatic Steps and Proposed Chemical Conversions

The assembly of the aspochalasin scaffold is followed by a series of enzymatic modifications that introduce further structural diversity. These tailoring reactions are often catalyzed by oxidoreductases, which play a central role in shaping the final molecule.

Berberine Bridge Enzyme-like (BBE-like) Oxidase Catalysis

A key enzymatic step in aspochalasin biosynthesis is catalyzed by the BBE-like oxidase, AspoA. researchgate.netnih.gov Unlike typical BBE-like oxidases that catalyze dehydrogenation reactions, AspoA performs a remarkable protonation-driven double bond isomerization. researchgate.netnih.govacs.org This reaction is crucial as it acts as a switch, directing the pathway towards the synthesis of the aspochalasin family of compounds and preventing the formation of other cytochalasan derivatives through nonenzymatic reactions. researchgate.netnih.gov The AspoA enzyme utilizes a glutamate (B1630785) residue (Glu538) as a general acid biocatalyst for this transformation. researchgate.netnih.gov This discovery has highlighted an unprecedented function for BBE-like enzymes in natural product biosynthesis. researchgate.netnih.govhep.com.cn

Role of FAD-Dependent Oxidases

In addition to the unique BBE-like oxidase, other flavin adenine (B156593) dinucleotide (FAD)-dependent oxidases are also integral to the aspochalasin biosynthetic pathway. researchgate.net For example, in the flas gene cluster, the FAD-dependent oxidase FlasF is responsible for a crucial oxidation step that generates a variety of aspochalasin monomers. researchgate.net Furthermore, the FAD-dependent oxidase EpiG, from the epi cluster, catalyzes a hydroxylation reaction at the C3 position of a diene intermediate, a critical step in the formation of more complex meroaspochalasin trimers. researchgate.net These FAD-dependent oxidases, which are a broad class of enzymes that catalyze a wide range of redox reactions, are essential for introducing key chemical functionalities and contributing to the structural diversification of the aspochalasin family. researchgate.netmdpi.com

Metabolic Engineering for Enhanced Aspochalasin Production

The low yield of aspochalasins from wild-type fungal strains often limits their further research and potential applications. Metabolic engineering presents a powerful strategy to enhance the production of these compounds by modifying the genetic makeup of the producing organisms. nih.govmdpi.com While specific metabolic engineering studies exclusively targeting Aspochalasin L have not been extensively reported, research on the closely related Aspochalasin D in Aspergillus flavipes provides a valuable framework for potential strategies to increase this compound production. iomcworld.comresearchgate.net

Deletion of Shunt Pathway Genes:

In the biosynthesis of aspochalasins, precursor molecules can be diverted into the formation of undesired side products by "shunt" enzymes. One such enzyme is the Berberine bridge enzyme (BBE)-like oxidase, AspoA. researchgate.net Deleting the gene aspoA can prevent the formation of these byproducts, thereby increasing the availability of intermediates for the synthesis of the main products. In studies on Aspergillus flavipes, the deletion of aspoA led to a significant increase in the production of Aspochalasin D. iomcworld.comnih.gov

Overexpression of Pathway-Specific Regulatory Genes:

Combined Engineering Strategies:

A combination of deleting shunt pathway genes and overexpressing regulatory genes can have a synergistic effect on production. By both preventing the diversion of precursors and upregulating the entire pathway, the yield of the desired aspochalasin can be dramatically increased. In the case of Aspochalasin D production in A. flavipes, a strain with both the deletion of aspoA and the overexpression of aspoG showed a substantial, 18.5-fold increase in yield compared to the wild-type strain. iomcworld.comresearchgate.net

The following table summarizes the impact of these metabolic engineering strategies on the production of Aspochalasin D in Aspergillus flavipes, which could be indicative of the potential for enhancing this compound production.

Genetic Modification in Aspergillus flavipesEffect on Aspochalasin D ProductionFold Increase
Deletion of aspoA (shunt gene)Increased production-
Overexpression of aspoG (regulatory gene)Significantly increased production-
Deletion of aspoA + Overexpression of aspoGReached 812.1 mg/L under optimized conditions18.5

Data based on studies of Aspochalasin D production and may be extrapolated for this compound. iomcworld.comresearchgate.net

These findings underscore the potential of metabolic engineering to create high-yielding fungal strains for the production of specific aspochalasins like this compound.

Structure Activity Relationship Sar Investigations of Aspochalasins

Influence of Macrocyclic Ring Structural Features

The large macrocyclic ring of aspochalasins offers numerous sites for structural variation, and modifications at these positions significantly impact bioactivity. iomcworld.com Key features include hydroxyl and methoxy (B1213986) groups, ketone and ester moieties, and the presence of epoxide or methylthio groups.

Role of Hydroxyl and Methoxy Substitutions (e.g., C-17, C-18)

Hydroxylation at the C-17 and C-18 positions of the macrocycle is a common feature among aspochalasins and plays a pivotal role in their biological activity. iomcworld.com The presence of a hydroxyl group at C-18, for instance, was found to be essential for the antibacterial activity of aspochalamin C against Arthrobacter globiformis. iomcworld.com Its analogue, aspochalamin D, which lacks this hydroxyl group, is inactive. iomcworld.com

However, the relationship between hydroxylation and cytotoxicity is not always straightforward. A comparative study of amiaspochalasins D and E, both of which possess a C-18 hydroxyl group, showed that the additional presence of a C-17 hydroxyl in amiaspochalasin D resulted in significantly lower cytotoxicity against a panel of cancer cell lines (HL60, A549, Hep3B, U87, and SW480). iomcworld.com This suggests that increasing the number of hydroxyl groups does not necessarily enhance potency and can, in some cases, be detrimental to activity. iomcworld.com

Methoxy substitutions are less common. While a methoxy group has been identified at C-18 in aspochalasin K, no natural aspochalasins have been reported with a methoxy group at C-17. iomcworld.com

Table 1: Influence of Hydroxyl Substitution on Cytotoxicity
CompoundC-17 SubstitutionC-18 SubstitutionRelative CytotoxicityReference
Amiaspochalasin D-OH-OHLess cytotoxic iomcworld.com
Amiaspochalasin E-H-OHMore cytotoxic iomcworld.com

Significance of Ketone and Ester Moieties (e.g., C-21)

Aspochalasins can be broadly categorized based on the functional group at the C-21 position, which connects the macrocycle to the isoindole ring. iomcworld.com "Ketone aspochalasins" possess a C-21 ketone, while "ester aspochalasins" feature a C-21 ester, believed to be formed via a Baeyer-Villiger oxidation. iomcworld.com

The nature of this moiety is a critical determinant of biological activity, particularly for antibacterial effects. A comparative analysis of aspochalasin G (a C-21 ketone) and aspochalasin F (its C-21 ester analogue) demonstrated this clearly. While both compounds showed similar, modest anticancer activity, aspochalasin G was a potent antibiotic against several Gram-positive and Gram-negative bacteria, whereas aspochalasin F was completely inactive. iomcworld.comkitasato-u.ac.jp This finding strongly suggests that the C-21 ketone is crucial for antibacterial activity. iomcworld.com This is further supported by studies on other cytochalasans, where the reduction of the C-21 ketone to a hydroxyl group leads to a dramatic loss of cytotoxicity. nih.gov

Table 2: Comparison of C-21 Ketone vs. Ester Activity
CompoundC-21 MoietyAnticancer ActivityAntibacterial ActivityReference
Aspochalasin GKetoneActiveActive iomcworld.com
Aspochalasin FEsterActiveInactive iomcworld.comkitasato-u.ac.jp

Impact of Epoxide and Methylthio Groups

The introduction of epoxide and methylthio groups adds further structural diversity and modulates the biological profile of aspochalasins. Internal epoxides, such as the 17,18-epoxy group found in aspochalasin G, have been associated with both anticancer and antimicrobial activities. iomcworld.com However, the location of the epoxide is critical. Aspochalasin H, which contains a 17,18-diol-19,20-epoxide, was found to be devoid of both antibiotic and cytotoxic properties, in stark contrast to its highly potent analogue lacking the 19,20-epoxide. iomcworld.com This indicates that while epoxidation can confer activity, its placement can also lead to inactivation.

The first methylthio-substituted aspochalasins were discovered more recently. mdpi.comnih.gov Aspochalasin V, which is 20-β-methylthio-aspochalasin Q, displayed moderate cytotoxicity against prostate (PC3) and colon (HCT116) cancer cell lines. mdpi.comnih.gov The interplay of this group with other substitutions is important; aspochalasin V, which also bears a C-7 hydroxyl group, was inactive, while its C-7 unsubstituted counterpart, aspochalasin W, was active. iomcworld.com

Effects of Isoindole Ring Substitutions (e.g., C-7 Hydroxyl)

The isoindole ring is another key site for modifications that influence bioactivity, with the C-7 position being particularly significant. iomcworld.com Aspochalasin L itself features a hydroxyl group at C-7 and is known for its ability to inhibit HIV-1 integrase. iomcworld.comacgpubs.orgresearchgate.net Similarly, aspochalasin U, another C-7 hydroxylated analogue, acts as a moderate inhibitor of tumor necrosis factor-alpha (TNF-α). iomcworld.com

Table 3: Influence of C-7 Hydroxyl Group on Bioactivity
CompoundC-7 SubstitutionOther Key GroupsObserved ActivityReference
This compound-OH-HIV-1 integrase inhibition iomcworld.comacgpubs.org
Aspochalasin U-OH-TNF-α inhibition iomcworld.com
Aspochalasin V-OHC-20 -SCH₃Inactive iomcworld.com
Aspochalasin W-HC-20 -SCH₃Cytotoxic (PC3, HCT-116) iomcworld.commdpi.com

Stereochemical Determinants of Biological Activity

The complex three-dimensional structure of aspochalasins is fundamental to their interaction with biological targets. The stereochemistry of the perhydroisoindol-1-one core is remarkably conserved across all natural cytochalasans. researchgate.netmdpi.com This conserved core stereochemistry, typically assigned as 3S, 4R, 5S, 8S, and 9S, is a direct result of the high diastereofacial selectivity of the intramolecular Diels-Alder cycloaddition reaction that occurs during their biosynthesis. researchgate.netmdpi.com

This rigid stereochemical framework is considered essential for biological activity. While specific studies systematically inverting each chiral center of this compound are lacking, the absolute conservation of the core stereochemistry across hundreds of active natural cytochalasans implies that deviation from this configuration would likely lead to a significant loss of potency. researchgate.netmdpi.com The discovery of new stereoisomers, such as an analogue of aspochalasin H with a trans-diol configuration instead of the typical cis-diol, further underscores that even subtle changes in the spatial arrangement of functional groups on the macrocycle can alter the biological profile. mdpi.com

Comparative Analysis with Other Cytochalasan Subgroups

Aspochalasins belong to the broader class of cytochalasans, which are all defined by the fusion of an isoindole ring to a macrocycle but differ in the amino acid precursor incorporated at C-3. iomcworld.comnih.gov This variation in the C-3 side chain is the primary basis for their classification. rsc.org

Many of the SAR principles observed for aspochalasins hold true for other cytochalasan subgroups. For instance, the importance of an oxygenated functional group at C-7 and the presence of a C-6/C-7 epoxide for high potency are recurring themes across the entire class. nih.gov Similarly, the core mechanism of action for many cytochalasans, including the well-studied Cytochalasin B and D, involves the inhibition of actin polymerization, a property that is likely shared by this compound and its relatives. nih.govacgpubs.org

However, differences in the C-3 side chain can influence potency and selectivity. The 2-methylpropyl group of aspochalasins, derived from leucine (B10760876), provides a different steric and lipophilic profile compared to the benzyl (B1604629) group of cytochalasins (from phenylalanine) or the indolemethyl group of chaetoglobosins (from tryptophan). These differences likely modulate the binding affinity and specificity for various biological targets, leading to the diverse range of activities observed among the different subgroups. rsc.orgrsc.org Despite the extensive research on cytochalasin B and D, aspochalasins remain a less-studied subgroup, offering significant opportunities for the discovery of novel therapeutic agents through further SAR studies. iomcworld.comnih.gov

Chemical Synthesis and Derivatization Strategies for Aspochalasins

Total Synthesis Methodologies

The total synthesis of complex natural products like aspochalasins relies on the development of robust and efficient chemical routes. Strategies often converge on the construction of the characteristic fused isoindolone and macrocyclic rings, employing a range of powerful chemical reactions. While a dedicated total synthesis for Aspochalasin L is not extensively documented, the synthetic approaches toward closely related aspochalasins, such as Aspochalasin B and D, establish a clear blueprint. researchgate.netbeilstein-journals.orgresearchgate.net

A prominent two-phase, bio-inspired synthetic strategy has been conceptualized for complex cytochalasans. chemrxiv.orgnih.gov This approach involves an initial "cyclase" phase to construct the core skeleton, followed by a subsequent "oxidase" phase where oxidative functionalizations are installed to yield the final, more complex natural products. chemrxiv.orgnih.govwordpress.com

The construction of the tricyclic core of aspochalasins, which features a highly substituted isoindolone unit fused to a macrocycle, is a cornerstone of any total synthesis. iomcworld.com The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a favored and frequently employed strategy for assembling the isoindolone core. beilstein-journals.org Both intermolecular and intramolecular variants of this reaction have been successfully utilized. beilstein-journals.org

Intramolecular Diels-Alder (IMDA) Reaction : In many synthetic routes, an IMDA reaction is used to form the 11-membered macrocycle and simultaneously set the stereochemistry at multiple centers. researchgate.net For instance, in a formal synthesis of trichoderone A, an aspochalasin, an IMDA reaction on a complex precursor was a key step to install the characteristic isoindolone core. chemrxiv.orgnih.gov This strategic cyclization effectively forges the complex ring system from a more linear precursor.

Intermolecular Diels-Alder Reaction : The intermolecular approach has also been proven effective. The total syntheses of asperchalasines, which are dimers involving an aspochalasin unit, have utilized a highly stereoselective intermolecular Diels-Alder reaction as a key step to construct the monomeric aspochalasin B. researchgate.netnih.gov This was followed by a biomimetic oxidative heterodimerization. nih.gov Similarly, the synthesis of aspergillin PZ involved a high-pressure Diels-Alder reaction with high regio- and stereoselectivity. researchgate.netresearchgate.net

Another critical ring-forming reaction is macrocyclization. Following the construction of the isoindolone core and attachment of the macrocyclic side chain, a ring-closing reaction is required. The Horner-Wadsworth-Emmons (HWE) macrocyclization has been a method of choice for this transformation, as demonstrated in the total synthesis of asperchalasines A, D, E, and H. nih.govsquarespace.com Ring-closing metathesis (RCM) has also been highlighted as a key reaction in a unified approach to synthesizing Aspochalasin B. researchgate.netnih.gov

Table 1: Key Ring-Forming Reactions in Aspochalasin Synthesis
Reaction TypeVariantApplication ExampleReference
Diels-Alder CycloadditionIntramolecular (IMDA)Formation of the isoindolone core in the formal synthesis of trichoderone A. chemrxiv.orgnih.gov
IntermolecularSynthesis of the Aspochalasin B monomer for asperchalasine synthesis. researchgate.netnih.gov
MacrocyclizationHorner-Wadsworth-Emmons (HWE)Formation of the 11-membered macrocycle in asperchalasine synthesis. nih.govsquarespace.com
Ring-Closing Metathesis (RCM)Unified approach to Aspochalasin B. researchgate.netnih.gov

Given the numerous stereogenic centers in aspochalasins, controlling stereochemistry is paramount. Modern asymmetric reactions are indispensable tools for achieving high stereoselectivity. The Sharpless asymmetric dihydroxylation, which installs two adjacent hydroxyl groups across a double bond with a predictable stereochemical outcome, has been incorporated into synthetic strategies for aspochalasins. researchgate.net This reaction provides a reliable method for setting key stereocenters in the molecule's periphery, which can then be further manipulated. chemrxiv.org For example, the synthesis of a tetracyclic precursor for aspochalasins like trichoderone A utilized a Sharpless asymmetric dihydroxylation to create an enantioenriched diol, which was a crucial intermediate for securing the final stereochemistry. chemrxiv.orgwordpress.com The Ireland-Claisen rearrangement is another powerful stereoselective reaction that has been used to establish the stereochemistry of branched precursors for the isoindolone core. chemrxiv.orgnih.govresearchgate.net

Modern cross-coupling reactions are essential for assembling the carbon skeleton of complex molecules from smaller, functionalized fragments. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been instrumental in aspochalasin synthesis. chemrxiv.org It allows for the efficient formation of carbon-carbon bonds to link different parts of the molecule. In the synthetic strategy towards trichoderone A, a Suzuki-Miyaura sp2-sp2 cross-coupling was employed to install the triene moiety required for the subsequent intramolecular Diels-Alder reaction. chemrxiv.orgwordpress.com

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to mimic the biosynthetic pathways that occur in nature. For aspochalasins and other cytochalasans, this often involves a "two-phase" strategy. wordpress.com Nature first constructs a core skeleton via enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which is then cyclized. chemrxiv.orgiomcworld.com In a second phase, a series of oxidative functionalizations introduces hydroxyl groups and other functionalities to generate the final diverse structures. chemrxiv.org

This biomimetic approach has inspired synthetic chemists. researchgate.net A key example is the synthesis of a tetracyclic precursor that represents the product of the "cyclase" phase. chemrxiv.orgnih.gov This common intermediate could then, in theory, be selectively oxidized in a laboratory setting to produce various functionalized derivatives, including potentially this compound, which features a characteristic C-7 hydroxyl group. chemrxiv.orgiomcworld.com The synthesis of aspergillin PZ from aspochalasin D via a proposed biomimetic vinylogous Prins reaction further illustrates the power of this approach. nih.gov Similarly, the formation of complex aspochalasin dimers is thought to occur through biomimetic Diels-Alder reactions. researchgate.netiomcworld.com

Rational Design and Synthesis of Aspochalasin Analogs and Derivatives

The development of synthetic routes to the aspochalasin core enables the rational design and synthesis of analogs and derivatives that are not found in nature. This is crucial for probing the biological functions of these molecules and identifying the structural features essential for their activity.

Targeted modifications allow chemists to alter specific parts of the aspochalasin structure. A key feature of this compound is the hydroxyl group at the C-7 position of the isoindole ring. iomcworld.com This functionality has been noted for its role in the compound's inhibitory activity against HIV-1 integrase. iomcworld.com

A synthetic strategy aimed at producing analogs of this compound would likely focus on modifying this position. For example:

Removal of the C-7 Hydroxyl : The synthesis of the corresponding C-7 deoxy analog would directly probe the importance of this hydroxyl group for biological activity. iomcworld.com

Modification of the C-7 Hydroxyl : The hydroxyl group could be converted into other functional groups, such as ethers or esters, to investigate the influence of steric bulk and electronics at this position.

Introduction of other groups : The flexible synthetic routes developed for the aspochalasin core could be adapted to introduce different substituents around the isoindolone and macrocyclic rings, leading to a library of novel compounds for biological screening.

Exploration of Rearrangement Reactions (e.g., Peroxide Rearrangements)

Rearrangement reactions are powerful tools in organic synthesis for achieving significant molecular complexity from simpler precursors. In the context of the two-phase synthetic strategy for aspochalasins, the second "oxidase" phase focuses on introducing the varied oxygenation patterns observed in the natural products. acs.orgwordpress.com This phase often involves the selective oxidation of a common tetracyclic intermediate. wordpress.com

Research in this area has explored the use of organic peroxide rearrangements to install diverse oxygenated functional groups. wordpress.com Specifically, reactions such as the Criegee and Hock rearrangements are of interest. wordpress.comnih.gov These rearrangements typically involve the transformation of allylic or benzylic peroxides. The process proceeds through the formation of an oxocarbenium ion intermediate, which can then be trapped by a nucleophile, such as water, to generate carbonyl derivatives or other oxygenated functions like cyclic ethers. wordpress.com This methodology provides a direct route to the kind of oxidized structures seen in many aspochalasins. wordpress.com The application of these rearrangements allows chemists to mimic the proposed biosynthetic oxidative transformations and to potentially generate a library of aspochalasin derivatives for further study from a single, advanced intermediate. acs.org

RearrangementPrecursor TypeKey IntermediateProduct Type
Criegee Rearrangement Tertiary Alcohols (via Peroxides)Peroxy-hemiacetal (Criegee intermediate)Ketones, Aldehydes
Hock Rearrangement Allylic/Benzylic HydroperoxidesOxocarbenium ionCarbonyl derivatives

This table provides a simplified overview of relevant peroxide rearrangements mentioned in synthetic strategies. wordpress.comnih.gov

Computational Chemistry in Synthetic Planning (e.g., DFT Calculations)

Computational chemistry has become an indispensable tool for planning and optimizing the synthesis of complex natural products. wordpress.com Density Functional Theory (DFT) calculations, in particular, provide critical insights into reaction mechanisms, transition states, and stereochemical outcomes, thereby assisting chemists in overcoming synthetic hurdles. nih.govwordpress.com

In the synthesis of aspochalasins, DFT calculations have been instrumental in guiding key bond-forming reactions. wordpress.com A pivotal step in many aspochalasin syntheses is the construction of the isoindolone core via a Diels-Alder reaction. wordpress.comresearchgate.net The stereochemical outcome of this cycloaddition is crucial for the success of the entire synthesis. DFT calculations have been employed to enhance the understanding and execution of this reaction, helping to predict the regio- and stereoselectivity (e.g., endo/exo selectivity). wordpress.comresearchgate.net By modeling the transition states of the possible reaction pathways, chemists can rationally select reaction conditions that favor the formation of the desired diastereomer. wordpress.com This computational support is a key element of modern diverted total synthesis, where strategies are designed to produce diverse compounds from common intermediates in a minimal number of steps. wordpress.com

The use of DFT extends beyond cycloadditions, with applications in understanding the mechanisms of various chemical transformations, including photochemical reactions and rearrangements that may be relevant to the aspochalasin framework. researchgate.net

Calculation TypeApplication in Aspochalasin SynthesisInsights Gained
DFT Transition State Analysis Diels-Alder CycloadditionPrediction of endo/exo selectivity, understanding of regioselectivity, rationalization of stereochemical outcomes. wordpress.comresearchgate.net
NMR Chemical Shift Calculation Structure ElucidationConfirmation of relative and absolute stereochemistry by comparing calculated vs. experimental NMR data. mdpi.com
ECD Spectra Calculation Structure ElucidationDetermination of absolute configuration of chiral centers. mdpi.comnih.gov

This table summarizes the application of computational methods in the study and synthesis of aspochalasins.

Advanced Research Methodologies and Analytical Techniques

Isolation and Purification Protocols from Fungal Cultures

Aspochalasin L, a member of the cytochalasan family of fungal secondary metabolites, is typically sourced from fungal cultures. nih.gov The isolation and purification process is a meticulous procedure that commences with the large-scale fermentation of the producing fungal strain, such as Aspergillus flavipes or other Aspergillus species. nih.govmdpi.com The fungus is cultivated in a suitable liquid or solid medium, for instance, a broth containing mannitol, sucrose, monosodium glutamate (B1630785), and yeast extract, to encourage the production of secondary metabolites. mdpi.com

Following an adequate incubation period, the fungal biomass is separated from the culture broth. The broth is then subjected to solvent extraction, a common technique utilizing ethyl acetate (B1210297) to partition the desired compounds. researchgate.net This initial extraction yields a crude mixture containing this compound along with numerous other fungal metabolites.

To isolate this compound from this complex mixture, a series of chromatographic techniques are employed. A standard approach involves initial fractionation using column chromatography with silica (B1680970) gel. mdpi.com This separates the compounds based on their polarity. Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound. The enriched fractions are then subjected to further purification steps. These often include more sophisticated methods like high-performance liquid chromatography (HPLC) to achieve a high degree of purity. mdpi.commdpi.com The One Strain, Many Compounds (OSMAC) approach, which involves varying culture conditions, has also been utilized to induce the production of different aspochalasins, including new derivatives. mdpi.comresearchgate.net

Spectroscopic and Spectrometric Characterization (NMR, MS, X-ray Diffraction)

The definitive structural elucidation of this compound is accomplished through a combination of modern spectroscopic and spectrometric methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique for determining the compound's detailed chemical structure. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environments of the hydrogen and carbon atoms, respectively. spectroscopyonline.comnih.gov Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between these atoms, allowing for the assembly of the molecular framework. mdpi.comjournalijar.com

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and elemental composition of this compound. mdpi.com This technique provides a highly accurate mass measurement, which is essential for confirming the molecular formula. researchgate.net

X-ray Diffraction: For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray diffraction analysis is the gold standard. researchgate.netjournalijar.comcjnmcpu.com This method provides precise information on the spatial arrangement of every atom in the molecule, confirming the stereochemical details that can be challenging to determine solely by NMR.

TechniqueInformation YieldedApplication to this compound
¹H NMR Provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule.Used to identify the various proton signals and their couplings within the this compound structure. nih.gov
¹³C NMR Reveals the chemical environment of each carbon atom, indicating the types of functional groups present.Helps in identifying all the carbon atoms of the this compound skeleton. nih.gov
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over multiple bonds (HMBC).Essential for piecing together the molecular structure by confirming the connectivity of atoms. mdpi.com
HRESIMS Provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition.Confirms the molecular formula of this compound. mdpi.com
X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides definitive proof of the absolute stereochemistry of the molecule. researchgate.netcjnmcpu.com

In Vitro Bioassay Development and Optimization

To investigate the biological activities of this compound, a variety of in vitro assays are developed and optimized.

The cytotoxic and antiproliferative properties of this compound are evaluated using cell-based assays. These assays measure the effect of the compound on the viability and growth of cancer cell lines. For instance, the activity of aspochalasan compounds has been tested against cell lines such as the human lung carcinoma A549 cell line, prostate cancer PC3 cells, and human breast cancer cell lines (MCF-7 and T46D). mdpi.commdpi.comresearchgate.net The results of these assays are typically reported as IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%. researchgate.net

This compound has been specifically investigated for its potential to inhibit certain enzymes. A notable example is its activity against HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus. nih.gov The inhibitory activity is determined through in vitro enzyme assays that measure the function of the purified enzyme in the presence of the compound. The potency of inhibition is quantified by the IC₅₀ value. nih.govfrontiersin.orgbrieflands.commdpi.com For this compound, an IC₅₀ value of 71.7 μM against HIV integrase has been reported. nih.gov

As a member of the cytochalasan family, this compound is expected to interact with the cytoskeleton. Cytochalasans are well-known for their ability to modulate cytoskeletal growth and cellular motility by disrupting actin filament function. researchgate.net Studies on related cytochalasans often involve treating cells with the compound and then visualizing the actin cytoskeleton using fluorescence microscopy. Changes in cell morphology, such as the formation of blebs and rupturing of the cell wall, have been observed with related compounds, indicating an effect on cell integrity that is likely linked to cytoskeletal disruption. researchgate.net

Genomic and Proteomic Approaches

Genomic and proteomic methodologies are powerful tools for understanding the biosynthesis of this compound and its broader biological effects. frontiersin.orgnih.govnih.gov

Genomic Approaches: By sequencing the genome of the producing fungus, such as Aspergillus species, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing this compound. mdpi.comresearchgate.net These BGCs contain the genes that encode the enzymes, like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are involved in constructing the complex molecular scaffold of aspochalasins. researchgate.net Identifying and characterizing these gene clusters can provide insights into the biosynthetic pathway and offer opportunities for genetic engineering to create novel derivatives or improve production yields.

Proteomic Approaches: Proteomics can be used to study the global protein expression changes in cells or organisms in response to this compound treatment. frontiersin.orgnih.gov This can help to elucidate the compound's mechanism of action by revealing which cellular pathways are affected. For example, analyzing the proteome of cells treated with this compound could identify changes in proteins involved in cell cycle control, apoptosis, or cytoskeletal regulation, providing a more comprehensive picture of its biological impact. nih.gov The integration of genomics and proteomics, sometimes referred to as proteogenomics, offers a particularly powerful strategy for discovering novel biological functions and mechanisms. nih.gov

Genome Mining and Annotation for BGC Discovery

The biosynthesis of aspochalasins, like many other fungal secondary metabolites, is orchestrated by genes clustered together in the fungal genome, known as biosynthetic gene clusters (BGCs). nih.gov The discovery and characterization of these BGCs are pivotal for understanding and potentially manipulating the production of these compounds.

Genome mining has emerged as a powerful tool for identifying BGCs. mdpi.com This process involves the computational analysis of fungal genome sequences to predict the locations of BGCs based on the presence of key enzyme-encoding genes, such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govbiorxiv.org Aspochalasins are synthesized through a hybrid PKS-NRPS pathway. iomcworld.com

A notable success in this area was the identification of the ffs biosynthetic gene cluster in the marine-derived fungus Aspergillus flavipes CNL-338, which is responsible for producing a variety of aspochalasins. iomcworld.comresearchgate.net This 36,705-bp gene cluster contains the essential PKS-NRPS hybrid gene, ffsA, which iteratively incorporates malonyl-CoA and then adds L-leucine. iomcworld.com The identification of this cluster was facilitated by bioinformatic tools like antiSMASH, which can predict BGCs within a sequenced genome. mdpi.combiorxiv.org The involvement of the ffs cluster in aspochalasin biosynthesis was confirmed through genetic inactivation studies. researchgate.net

Further bioinformatic analysis of identified BGCs helps in annotating the functions of individual genes within the cluster, including those responsible for tailoring the aspochalasin scaffold, transport, and regulation. nih.govsecondarymetabolites.org This detailed annotation provides a roadmap for understanding the complete biosynthetic pathway and for engineering the production of novel aspochalasin analogs.

Bioinformatic Tool Function in BGC Discovery and Annotation Reference
antiSMASHPredicts the location of biosynthetic gene clusters in a genome sequence. mdpi.combiorxiv.org
CLUSEANPerforms homology searches and identifies conserved protein domains in PKS and NRPS gene clusters. secondarymetabolites.org
EvoMiningIdentifies BGCs by looking for duplicated primary metabolism enzymes with divergent phylogeny. secondarymetabolites.org
ARTS (Antibiotic Resistant Target Seeker)Prioritizes BGCs and identifies potential drug targets. secondarymetabolites.org

Transcriptomic Analysis of Fungal Producers

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), provides a snapshot of the genes being actively expressed by a fungus under specific conditions. This methodology is crucial for understanding the regulation of aspochalasin biosynthesis and for identifying the environmental or developmental cues that trigger their production.

By comparing the transcriptomes of a fungal strain under producing and non-producing conditions, researchers can identify which genes within a BGC are upregulated during secondary metabolite production. This approach can help to pinpoint the specific BGC responsible for a particular compound and to understand the regulatory networks that control its expression. For instance, light-mediated comparative transcriptomics was successfully used to identify the BGC for beticolin 1 in Cercospora. researchgate.net

Transcriptomic studies can also reveal the broader physiological changes that accompany aspochalasin production. For example, a study on Mucor circinelloides showed significant differences in gene expression related to lipid metabolism between spores and mycelia, highlighting how transcriptomics can dissect metabolic processes at different life stages. mdpi.com Similarly, transcriptomic analysis of Leptosphaeria maculans throughout its life cycle on its host plant revealed distinct waves of gene expression corresponding to different stages of infection, including the expression of effector genes. nih.gov

In the context of aspochalasins, transcriptomic data can be integrated with genome mining to confirm the activity of a predicted BGC and to identify key regulatory genes. Overexpression of such regulatory genes can be a strategy to enhance the production of the desired compounds. nih.gov

Fungal Producer Transcriptomic Application Key Findings Reference
Cercospora sp.Identification of beticolin 1 BGCLight-mediated comparative transcriptomics pinpointed the responsible gene cluster. researchgate.net
Glarea lozoyensisResponse to different carbon sourcesFructose increased pneumocandin B0 yield despite downregulation of the biosynthetic gene cluster. frontiersin.org
Leptosphaeria maculansAnalysis of life cycle on host plantIdentified eight major waves of gene expression, including effector genes, related to infection stages. nih.gov
Talaromyces amestolkiaeEffect of mycovirus infectionVirus infection downregulated metabolic transcripts, affecting pigment production. frontiersin.org
Aspergillus flavusRole of phosphatase CDC14Deletion of AflCDC14 led to increased aflatoxin production and upregulation of related genes. frontiersin.org

Identification of Molecular Targets and Protein Interaction Studies

Understanding the biological activity of this compound requires the identification of its molecular targets within the cell. Modern methodologies are shifting from traditional screening assays to more sophisticated approaches that elucidate the specific proteins and pathways with which a compound interacts.

One emerging strategy is to target protein-protein interactions (PPIs). plos.org Many cellular processes rely on intricate networks of PPIs, and disrupting these interactions with small molecules can be a powerful therapeutic approach. nih.govnih.gov For natural products like aspochalasins, identifying which PPIs they modulate is a key step in defining their mechanism of action.

Computational methods, such as molecular docking, can predict the binding of a small molecule to a protein target. researchgate.net These in silico approaches can screen large libraries of proteins to identify potential binding partners for this compound, which can then be validated experimentally. The identification of "hot spots" at protein-protein interfaces—key residues that contribute most to the binding energy—can guide the design of inhibitors. mdpi.com

Experimental approaches to identify protein targets include affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate. The identity of these proteins can then be determined by mass spectrometry.

While specific protein interaction studies for this compound are not yet extensively reported in publicly available literature, the methodologies are well-established. For example, studies on other compounds have successfully used these techniques to identify novel antibacterial targets by inhibiting essential protein-protein interactions in processes like DNA replication and repair. plos.org The application of these advanced methods will be crucial in uncovering the precise molecular mechanisms underlying the bioactivities of this compound.

Future Perspectives and Research Directions for Aspochalasin L

Discovery of Novel Aspochalasins through Biodiversity Exploration and Genome Mining

The quest for novel bioactive compounds is increasingly turning towards the untapped potential of microbial biodiversity. Fungi, in particular, are a rich source of complex secondary metabolites. mdpi.com Future research will likely intensify the exploration of unique ecological niches—such as marine environments, the rhizosphere of desert plants, and endophytic fungi living within plants—to isolate new aspochalasin-producing fungal strains. mdpi.comresearchgate.netmdpi.com Organisms from such environments are often adapted to extreme conditions, which may drive the evolution of unique biosynthetic pathways and novel chemical structures. mdpi.com For instance, aspochalasins I, J, and K were discovered from Aspergillus flavipes found in the rhizosphere of a plant from the Sonoran Desert, while other novel aspochalasins have been isolated from marine-derived fungi like Spicaria elegans. researchgate.netacs.org

Complementing traditional biodiversity screening, genome mining has emerged as a powerful tool for natural product discovery. researchgate.net The biosynthesis of aspochalasins originates from hybrid polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) gene clusters. iomcworld.com By sequencing the genomes of fungi, particularly from the genus Aspergillus, researchers can identify silent or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. researchgate.netiomcworld.comresearchgate.net Activating these silent clusters through various molecular biology techniques or by altering cultivation conditions can lead to the production of previously undiscovered aspochalasins. researchgate.net This genomics-driven approach has already proven successful in identifying the 'ffs' and 'aspo' BGCs in Aspergillus flavipes, paving the way for targeted discovery of new leucine-derived cytochalasans. researchgate.netiomcworld.com

StrategyRationaleExample Source Organisms
Biodiversity Exploration Isolating fungi from unique and underexplored ecological niches to find novel chemical diversity.Aspergillus flavipes (desert rhizosphere), Spicaria elegans (marine-derived), Endophytic Fungi (Hawaiian plants). researchgate.netmdpi.comacs.org
Genome Mining Identifying and activating silent biosynthetic gene clusters (BGCs) in fungal genomes to produce new compounds.Aspergillus flavipes, Aspergillus nidulans. researchgate.netresearchgate.nettdl.org

Deeper Elucidation of Aspochalasin Biosynthetic Pathways

While the general framework of aspochalasin biosynthesis via PKS-NRPS pathways is understood, the intricate enzymatic steps that create their structural diversity remain a fertile area for investigation. iomcworld.com Future research will focus on the detailed characterization of the enzymes involved in the 'aspo' gene cluster and other related BGCs. researchgate.netnih.gov This includes understanding the function of tailoring enzymes like oxidases, reductases, and cyclases that modify the core aspochalasin skeleton. For example, studies have begun to unravel the role of FAD-dependent oxidases like FlasF and AspoA, which are crucial for generating the diverse monomeric units that can lead to more complex structures. researchgate.netresearchgate.net

A key area of future study is how complex, multicyclic aspochalasins are formed. The biosynthesis of compounds like the epicochalasines is proposed to involve a series of cycloaddition reactions, including Diels-Alder reactions. amazonaws.com Elucidating the specific enzymes (e.g., Diels-Alderases) or conditions that govern these transformations is a significant goal. researchgate.net Understanding these pathways not only satisfies fundamental scientific curiosity but also provides the genetic and enzymatic tools needed for the engineered biosynthesis of novel aspochalasin analogs. researchgate.netnih.gov

Comprehensive Structure-Activity-Mechanism Profiling

A critical future direction is to build a comprehensive understanding of the structure-activity relationships (SAR) and mechanisms of action for the aspochalasin family, including Aspochalasin L. iomcworld.com Although many aspochalasins exhibit cytotoxicity, their potencies can vary dramatically with minor structural modifications. iomcworld.com this compound is distinguished by a hydroxyl group at the C-7 position of its isoindole ring, a feature linked to its reported activity as an inhibitor of HIV-1 integrase (IC50: 71.7 μM). iomcworld.comresearchgate.net Further studies are needed to determine if this C-7 hydroxylation is essential for this specific activity by comparing it with analogs that lack this feature. iomcworld.com

Systematic SAR studies will be crucial. This involves correlating specific structural features—such as the oxygenation patterns on the macrocycle (e.g., at C-17, C-18) or the nature of the C-21 position (ketone vs. ester)—with biological effects like anticancer, antibacterial, or antiviral activity. iomcworld.com While the general mechanism for many cytochalasans involves capping actin filaments and disrupting the cytoskeleton, the precise molecular targets for many aspochalasins are not fully known. iomcworld.comontosight.ai Future research should aim to identify specific protein interactions and clarify whether all aspochalasins share the actin-capping mechanism or if some, like this compound with its anti-integrase activity, have distinct modes of action. iomcworld.com

Compound FeatureAssociated BioactivityReference
C-7 Hydroxyl (e.g., this compound) Anti-HIV-1 integrase activity. iomcworld.comresearchgate.net
C-18 Hydroxyl Appears important for antibacterial activity. iomcworld.com
C-21 Ketone May play a role in antibiotic activity. iomcworld.com
Internal Epoxides Observed in compounds with anticancer and antimicrobial effects. iomcworld.com

Development of Advanced Synthetic Strategies for Analogs with Tuned Bioactivities

The chemical complexity of aspochalasins makes their total synthesis a significant challenge, yet it is essential for producing analogs for SAR studies and therapeutic development. nih.govbeilstein-journals.org Building on the successful total syntheses of core structures like aspochalasin B and D, future work will focus on developing more efficient, flexible, and scalable synthetic routes. nih.govnih.gov Key strategies include the use of biomimetic approaches that mimic the proposed biosynthetic pathways, such as intramolecular Diels-Alder reactions to construct the complex ring systems. nih.govnih.gov

A major goal is the development of divergent synthetic platforms. By creating a common precursor, such as aspochalasin D, chemists can generate a library of analogs with systematic modifications to different parts of the molecule. nih.gov This synthetic accessibility will allow for precise tuning of the molecule’s properties to enhance potency against a specific target, improve selectivity, or optimize pharmacokinetic properties. The ability to create non-natural analogs will be invaluable for probing biological mechanisms and developing compounds with finely tuned bioactivities that surpass those of the natural products themselves. beilstein-journals.org

Exploration of New Biochemical and Cellular Research Applications

Given their ability to modulate the cytoskeleton, aspochalasins are valuable as biochemical tools for studying a wide range of cellular processes, including cell motility, division, and signaling. iomcworld.comontosight.ai The development of synthetic analogs with specific and potent activities will enhance their utility as research probes. For example, a highly selective aspochalasin analog could be used to dissect the role of specific actin dynamics in disease processes like cancer metastasis.

Beyond their use as cytoskeleton-disrupting agents, the discovery of alternative bioactivities, such as the HIV-1 integrase inhibition by this compound, opens up new avenues of research. researchgate.net Future screening efforts should explore the potential of this compound and its synthetic analogs against other viral or cellular targets. The unique scaffolds of the aspochalasin family could serve as a starting point for the development of new classes of therapeutic agents for a variety of diseases, from viral infections to cancer. researchgate.netiomcworld.com The combination of continued natural product discovery, biosynthetic engineering, and synthetic chemistry will undoubtedly expand the chemical and biological landscape of aspochalasins, leading to new scientific insights and potential applications.

Q & A

Q. How is the structural elucidation of Aspochalasin derivatives performed using NMR and X-ray crystallography?

Structural determination relies on advanced spectroscopic techniques. For example:

  • NMR Analysis : Assigning proton (¹H) and carbon (¹³C) signals, coupled with 2D experiments like ROESY and HMBC, identifies stereochemistry and connectivity. In Aspochalasin H, ROESY correlations between H-4/H-8 and H-3/H-11 confirmed isoindolone moieties, while small coupling constants (e.g., J = 1.9 Hz for H-19/H-20) indicated trans-epoxide configurations .
  • X-ray Crystallography : Resolves absolute configurations, as seen in the total synthesis of Asperchalasines, where stereochemical assignments were validated via crystallographic data .

Q. What are the primary natural sources and synthetic routes for Aspochalasin derivatives?

  • Natural Sources : Aspochalasins are primarily isolated from fungi (e.g., Trichoderma spp., Aspergillus spp.) .
  • Synthetic Routes : Total synthesis often involves stereoselective Diels-Alder reactions and macrocyclization strategies. For instance, Aspochalasin B was synthesized via Horner-Wadsworth-Emmons macrocyclization, enabling access to dimeric derivatives like Asperchalasines .

Q. How do in vitro cytotoxicity assays guide the prioritization of Aspochalasin derivatives for further study?

Cytotoxicity assays (e.g., IC₅₀ measurements) are critical for screening. Aspochalasin D showed selective apoptosis in Ba/F3-V12 cells (IC₅₀ = 0.49 μg/mL in IL-3-free medium), highlighting context-dependent activity . Researchers should compare results across multiple cell lines and validate mechanisms (e.g., caspase activation) to prioritize candidates.

Advanced Research Questions

Q. How do molecular docking and dynamics simulations evaluate Aspochalasin M’s binding stability with EGFR?

  • Molecular Docking : Uses software like AutoDock to predict binding affinities. Aspochalasin M exhibited a docking score of ≥ –9.0 kcal/mol with EGFR (PDB:1M17), comparable to Erlotinib .
  • MD Simulations : Analyzed over 100 ns, parameters like RMSD (<2 Å), radius of gyration (Rg), and solvent-accessible surface area (SASA) assess stability. Aspochalasin M maintained compact binding (Rg = 1.8 nm) and reduced SASA (indicating hydrophobic burial), confirming stable EGFR interactions .

Q. What methodologies assess the pharmacokinetic properties of Aspochalasins?

  • BOILED-Egg Model : Predicts gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Aspochalasin M’s position in the "white" region indicated high GI absorption (bioavailability score = 0.55) but exclusion from the CNS due to P-glycoprotein efflux .
  • Plasma Protein Binding : Measured via unbound fraction (Aspochalasin M: 0.084), impacting bioavailability. Log PS values (>–3) suggest CNS penetration potential .

Q. How to address discrepancies in biological activity data across different experimental models for Aspochalasins?

  • Contextual Validation : Compare cytotoxicity across models (e.g., Aspochalasin D’s IC₅₀ varied between IL-3-free and IL-3-containing media ).
  • Mechanistic Studies : Use RNA sequencing or proteomics to identify pathway-specific effects. For example, Aspochalasin M’s EGFR inhibition was validated via hydrogen bonding with THR766 and ASP817 residues .

Q. What strategies optimize the stereochemical complexity in total synthesis of Aspochalasin derivatives?

  • Stereoselective Reactions : Employ asymmetric catalysis (e.g., Shi epoxidation) or enzymatic resolution. Deng’s synthesis of Aspochalasin D used a Diels-Alder reaction with >90% enantiomeric excess .
  • Biosynthetic Mimicry : Oxidative heterodimerization, inspired by fungal pathways, enabled efficient synthesis of Asperchalasines .

Q. How to design experiments to validate in silico predictions of Aspochalasin M’s CNS penetration and GI absorption?

  • In Vivo Pharmacokinetics : Administer Aspochalasin M orally or intravenously in rodent models, followed by LC-MS quantification in plasma and brain tissue .
  • Caco-2 Assays : Measure permeability coefficients (Papp) to confirm GI absorption predictions .
  • P-glycoprotein Inhibition Studies : Co-administer with inhibitors (e.g., Verapamil) to assess efflux effects on CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.